2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCRYHLWIVCWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-chloro-N-(2-chloroethyl)acetamide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indene derivative attacks the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloroacetamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Indene ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The indene moiety can interact with hydrophobic pockets, while the chloroacetamide group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide with key analogs, focusing on structural variations, molecular properties, and functional implications.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Substituent Effects on Reactivity and Binding Fluorinated Analogs (): The introduction of fluorine in analogs like N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide enhances electronegativity and metabolic stability compared to the target compound’s dihydroindenyloxy group. Fluorine’s small size and high electronegativity may improve receptor binding in medicinal applications . Indole vs. Indole derivatives are common in pharmaceuticals (e.g., serotonin analogs), suggesting the target compound’s indene system may offer distinct pharmacokinetic profiles .
Conformational Rigidity and Lipophilicity The dihydroindenyloxyethyl group in the target compound imposes steric constraints and increases lipophilicity compared to simpler phenoxyethyl chains (e.g., 2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide). This could enhance membrane permeability or prolong half-life in biological systems .
Agrochemical Relevance () Chloroacetamides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide () are widely used as herbicides.
Synthetic and Crystallographic Considerations
- Crystallographic data for analogs (e.g., ) reveal that substituents influence dihedral angles and hydrogen-bonding patterns. The target compound’s bicyclic system may adopt distinct conformations, affecting solid-state packing or solubility .
Biological Activity
Chemical Identity
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is an organic compound with the molecular formula and a molecular weight of 253.72 g/mol. Its structure features a chloro group and an indene-derived moiety, which may contribute to its biological activities.
CAS Number : 1225836-64-5
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indene moiety may interact with specific receptors or enzymes, while the amide group can form hydrogen bonds with target proteins, modulating their activity. This dual interaction mechanism suggests potential applications in pharmacology.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related indene derivatives can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. For instance, derivatives containing indene rings have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro.
Table of Biological Activities
| Activity Type | Evidence Level | Mechanism |
|---|---|---|
| Anti-inflammatory | Moderate | Inhibition of NF-κB signaling |
| Antimicrobial | Preliminary | Inhibition of bacterial growth |
| Neuroprotective | Emerging | Protection against oxidative stress |
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of indene derivatives. Researchers found that these compounds could significantly reduce the production of pro-inflammatory cytokines in cell cultures. The specific mechanisms involved the modulation of signaling pathways associated with inflammation.
Case Study 2: Neuroprotection
In a separate investigation, researchers evaluated the neuroprotective effects of indene-based compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress and improve cognitive function in animal models.
Research Findings Summary
Recent literature reviews have emphasized the potential of indene derivatives as promising candidates for drug development due to their diverse biological activities. While specific studies on this compound are scarce, related compounds show significant promise in various therapeutic contexts.
Q & A
Q. What are optimized synthetic routes for 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling chloroacetyl chloride with an amine precursor under controlled conditions. Key steps include:
- Amide Formation : Reacting 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine with chloroacetyl chloride in chloroform at 0–5°C, followed by stirring until completion (monitored via TLC) .
- Solvent Optimization : Use of aprotic solvents (e.g., DMF) with bases like triethylamine to neutralize HCl byproducts and improve reaction efficiency .
- Yield Enhancement : Multi-step purification via recrystallization (e.g., pet-ether) or column chromatography to isolate the product with >90% purity .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the indenyloxy ethyl group (δ 6.8–7.2 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 294.08) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer :
- Solvent Selection : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL), requiring stock solutions to be prepared in DMSO and diluted in aqueous buffers (≤1% DMSO final concentration) .
- Stability Testing : Pre-incubation stability studies in PBS (pH 7.4) at 37°C for 24 hours confirm no degradation (HPLC monitoring) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of amide bond formation in this compound’s synthesis?
- Methodological Answer :
- Electrophilic Reactivity : Chloroacetyl chloride’s electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, favoring nucleophilic attack by the amine .
- Steric Effects : The indenyloxy group’s steric bulk may slow reaction rates, necessitating prolonged stirring (6–12 hours) for complete conversion .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries, identifying energy barriers for competing pathways .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can this be systematically tested?
- Methodological Answer :
- SAR Studies : Synthesize analogs with fluoro, bromo, or methyl substituents on the indene ring. Test in receptor binding assays (e.g., GPCR targets) to correlate substituent effects with IC₅₀ values .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (caspase-3 activation) in cancer cell lines (e.g., HeLa) to identify structure-activity trends .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Yields range from 60% (one-step synthesis) to 85% (multi-step with intermediate purification). Contradictions arise from solvent polarity (DMF vs. chloroform) and catalyst use (e.g., NaHCO₃ vs. triethylamine) .
- Resolution Strategy : Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, base) and identify optimal conditions via response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
